![molecular formula C7H3ClF3NO2 B3024678 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid CAS No. 505084-58-2](/img/structure/B3024678.png)
2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid
Overview
Description
2-chloro-5-(trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s a chloro (trifluoromethyl) pyridine .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been widely used in the agrochemical and pharmaceutical industries . 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .Molecular Structure Analysis
The molecular structure of 2-chloro-5-(trifluoromethyl)pyridine can be found on various chemical databases .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, have been reported .Physical And Chemical Properties Analysis
The physical properties of 2-chloro-5-(trifluoromethyl)pyridine include a melting point of 32-34 °C (lit.) and a density of 1.417 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Functionalization
- Logistic Flexibility in Synthesis : This compound demonstrates flexibility in synthesis, especially in the functionalization of isomeric halopyridinecarboxylic acids. It is straightforward to prepare from precursors like 2-chloro-4-(trifluoromethyl)pyridine, showcasing its versatility in organic synthesis (Cottet & Schlosser, 2004).
- Regioexhaustive Functionalization : It has been used as a model substrate in the study of regioexhaustive functionalization, where it was converted into three possible carboxylic acids, highlighting its potential in diverse chemical transformations (Cottet & Schlosser, 2004).
Structural and Molecular Studies
- Crystal Structure Analysis : Research on its crystal structure, specifically the hydrate form, reveals a water-bridged hydrogen-bonding network. This information is crucial for understanding its chemical behavior and potential applications in material science (Ye & Tanski, 2020).
- Vibrational Spectrum and Computational Studies : The vibrational spectrum of this compound has been recorded and analyzed using various computational methods. This research provides insights into its molecular properties and potential applications in fields like molecular engineering (Vural, 2016).
Luminescent Properties
- Nd3+-Doped Complex Studies : A study explored its use in a Nd3+-doped organic complex, demonstrating significant luminescent properties. This application could be important for the development of new materials in the field of photonics and optoelectronics (Ye et al., 2013).
Pesticide Synthesis
- Synthesis of Insecticides : Research indicates its utility as an intermediate in the synthesis of tefluthrin, a potent insecticide. This highlights its importance in the agricultural sector for pest control (Liu et al., 2006).
Pharmaceutical and Biochemical Industries
- Extraction Studies : It has been studied in the context of extraction techniques, particularly in the extraction of pyridine-3-carboxylic acid. This is relevant for its potential use in the pharmaceutical and biochemical industries (Kumar & Babu, 2009).
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine derivatives are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives can affect various biochemical pathways due to their unique physicochemical properties .
Pharmacokinetics
The compound is slightly soluble in water , which could influence its bioavailability.
Result of Action
It’s known that trifluoromethylpyridine derivatives can have various biological activities due to their unique physicochemical properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid. For instance, the compound should be stored in a dry and well-ventilated place and kept away from strong oxidizing agents . Its stability under recommended storage conditions suggests that environmental factors such as temperature and humidity could influence its action and efficacy.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It should be handled in a well-ventilated place, and suitable protective clothing should be worn to avoid contact with skin and eyes .
Future Directions
properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-1-3(6(13)14)4(2-12-5)7(9,10)11/h1-2H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIODRBHIESSYRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460522 | |
Record name | 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
505084-58-2 | |
Record name | 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-(trifluoromethyl)isonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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